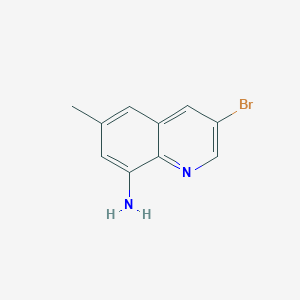

3-Bromo-6-methylquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLDALBRIVEDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C(=C1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855906 | |

| Record name | 3-Bromo-6-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858467-30-8 | |

| Record name | 3-Bromo-6-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 6 Methylquinolin 8 Amine and Its Analogs

Strategies for Regioselective Bromination of Quinoline (B57606) Cores

The introduction of a bromine atom at a specific position on the quinoline ring is a critical step in the synthesis of many targeted derivatives. Regioselective bromination of the quinoline core, particularly for compounds like 6-methylquinoline, is often achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions plays a pivotal role in directing the substitution to the desired position.

Commonly employed brominating agents include N-bromosuccinimide (NBS) and molecular bromine. The reactivity of the quinoline ring towards electrophilic attack is influenced by the directing effects of existing substituents. For instance, in 6-hydroxytetrahydroisoquinolines, a related heterocyclic system, regioselective bromination has been achieved using molecular bromine, yielding the 5-bromo derivative as the sole product in high yield. researchgate.netlatrobe.edu.au Similarly, the bromination of quinoline and its substituted derivatives with NBS in concentrated sulfuric acid occurs exclusively in the benzene (B151609) ring portion of the molecule. researchgate.net

Theoretical analyses and experimental verifications have been conducted to understand and predict the regioselectivity of electrophilic aromatic bromination on various aromatic compounds, which can be applied to quinoline systems. mdpi.com For 8-substituted quinolines, metal-free, regioselective remote C-H halogenation methods have been developed, allowing for the introduction of halogens at the C5-position with high selectivity. rsc.org

| Brominating Agent | Substrate | Position of Bromination | Reference |

| N-Bromosuccinimide (NBS) | Quinoline | Benzene ring | researchgate.net |

| Molecular Bromine | 6-Hydroxytetrahydroisoquinoline | 5-position | researchgate.netlatrobe.edu.au |

| Trihaloisocyanuric acid | 8-Substituted quinolines | 5-position | rsc.org |

Introduction of Amine Functionality at the C-8 Position

The 8-aminoquinoline (B160924) moiety is a crucial pharmacophore found in a number of therapeutic agents. pharmacy180.comslideshare.net Its synthesis is a key step in the preparation of 3-bromo-6-methylquinolin-8-amine.

Reduction of Nitroquinoline Precursors to 8-Aminoquinoilines

A widely utilized and classical method for introducing an amino group at the C-8 position of a quinoline ring involves the nitration of the quinoline followed by the reduction of the resulting nitro group. wikipedia.org The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitroquinoline, which can be separated. The subsequent reduction of the 8-nitroquinoline precursor to 8-aminoquinoline is commonly achieved using reducing agents such as iron powder in the presence of an acid like acetic acid. chemicalbook.com

A general procedure for the synthesis of 6-bromo-8-aminoquinoline from 6-bromo-8-nitroquinoline involves heating the nitro compound with iron powder in a mixture of ethanol, acetic acid, and water. This method provides the desired aminoquinoline in high yield after neutralization and purification. chemicalbook.com

| Precursor | Reducing Agent | Product | Yield | Reference |

| 6-Bromo-8-nitroquinoline | Iron powder, Acetic acid | 6-Bromo-8-aminoquinoline | 91% | chemicalbook.com |

| 8-Nitroquinoline | Tin powder, Hydrochloric acid | 8-Aminoquinoline | Not specified | wikipedia.org |

Amination Approaches for Quinoline Scaffolds

Direct amination of the quinoline ring at the C-8 position presents an alternative and potentially more efficient route compared to the traditional nitration-reduction sequence. Recent advancements have focused on developing catalytic methods for direct C-H amination. For instance, a visible-light-induced amination of quinoline at the C-8 position has been reported, utilizing a postcoordinated interligand-coupling strategy under mild conditions. acs.org While direct amination of quinoline at the C-8 position using commercially available primary and secondary amines is still an area of active research, various catalytic systems are being explored to achieve this transformation. acs.org Other approaches include the Povarov reaction, which allows for the synthesis of substituted 8-aminoquinolines from simple starting materials like 1,2-phenylenediamines, enol ethers, and aldehydes. rsc.org

Methyl Group Installation and Modification on the Quinoline Ring

The presence and position of a methyl group on the quinoline ring can significantly influence the biological activity and physical properties of the resulting molecule. rsc.org Several methods exist for the introduction of a methyl group onto a quinoline scaffold.

Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes syntheses, can utilize appropriately substituted anilines to introduce a methyl group at a specific position on the benzene portion of the quinoline ring. pharmaguideline.com For instance, using a toluidine derivative in a Skraup synthesis would result in a methyl-substituted quinoline.

More modern approaches involve the direct C-H methylation of the quinoline ring. Metal-catalyzed reactions, for example using nickel catalysts, have been developed for the methylation of aryl halides, which can be applied to halogenated quinolines. researchgate.net Furthermore, metal-free methylation of pyridine (B92270) N-oxide C-H bonds has been achieved using peroxide as a methylating agent. researchgate.net The position of the methyl group can also direct further functionalization, such as C-H bond activation at specific positions on the quinoline ring. acs.org

Advanced Synthetic Approaches to the this compound Skeleton

The construction of the core this compound skeleton can be achieved through various synthetic strategies that assemble the quinoline ring system with the desired substituents in place or allow for their sequential introduction.

Nucleophilic Aromatic Substitution in Quinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool in the synthesis and functionalization of quinolines. Halogenated quinolines, particularly those with halogens at the 2- and 4-positions, are highly susceptible to nucleophilic substitution. quimicaorganica.orgresearchgate.net This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

While the 3-position is generally less reactive towards nucleophilic attack compared to the 2- and 4-positions, SNAr reactions can still be employed under specific conditions or with highly activated substrates. The mechanism typically involves an addition-elimination pathway. quimicaorganica.org The development of methodologies for nucleophilic aromatic substitution on perfluorophenyl-substituted quinolines further expands the scope of this reaction for creating complex functional materials. mdpi.com In the context of synthesizing this compound, a precursor with a suitable leaving group at the 3-position could potentially undergo nucleophilic substitution to introduce the bromine atom, although direct bromination is more common.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-Br and C-N Bond Formation

Transition metal-catalyzed reactions are pivotal in the synthesis of complex aromatic amines. For the construction of the C-N bond in 8-aminoquinoline derivatives, the Buchwald-Hartwig amination and Chan-Lam coupling represent powerful tools.

Buchwald-Hartwig Amination for 8-Aminoquinoline Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, allowing for the coupling of a wide array of amines with aryl halides. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orgmdpi.com

In the context of synthesizing 8-aminoquinoline derivatives, this method is particularly applicable for the amination of a halo-quinoline at the 8-position. For a precursor such as 3-bromo-8-chloro-6-methylquinoline, a selective amination at the 8-position could be achieved using an appropriate ammonia equivalent or a primary amine under palladium catalysis. The choice of phosphine ligands is critical for the reaction's success, with bulky, electron-rich ligands often providing the best results. wikipedia.orgmdpi.com For instance, the use of bidentate phosphine ligands like BINAP or DPPF has been shown to be effective in the amination of aryl iodides and triflates. wikipedia.org

A key challenge in the synthesis of compounds like this compound via this method is the potential for competitive reactivity at the C3-Br bond. However, the differential reactivity of aryl halides (Ar-Cl vs. Ar-Br) can often be exploited to achieve selective amination. A study on the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline demonstrated that the amination of the aryl bromide can be achieved in the presence of a heteroaryl chloride by carefully selecting the reaction conditions. nih.gov

Table 1: Key Components in Buchwald-Hartwig Amination

| Component | Role | Common Examples |

| Catalyst | Facilitates the cross-coupling | Palladium(II) acetate, Pd2(dba)3 |

| Ligand | Stabilizes the palladium catalyst and influences reactivity | BINAP, DPPF, Xantphos |

| Base | Promotes deprotonation of the amine | Sodium tert-butoxide, Cesium carbonate |

| Solvent | Provides the reaction medium | Toluene, Dioxane |

Chan–Lam Coupling for Quinoline Functionalization

The Chan-Lam coupling offers a complementary approach to the Buchwald-Hartwig amination, utilizing copper catalysis to form C-N bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves the coupling of an amine with an arylboronic acid in the presence of a copper catalyst and an oxidant, often atmospheric oxygen. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of a variety of functional groups. wikipedia.orgresearchgate.net

For the functionalization of a pre-existing 6-methylquinolin-8-amine, the Chan-Lam coupling could be employed for N-arylation, introducing a substituent on the amino group. The general mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the C-N bond. wikipedia.org

While direct amination of an 8-haloquinoline using an amine and a boronic acid equivalent under Chan-Lam conditions is a plausible route, the more common application is the arylation of an existing amino group. researchgate.net

Table 2: Comparison of Buchwald-Hartwig and Chan-Lam Reactions

| Feature | Buchwald-Hartwig Amination | Chan–Lam Coupling |

| Catalyst | Palladium | Copper |

| Coupling Partner | Aryl halide/triflate | Arylboronic acid |

| Reaction Conditions | Often requires elevated temperatures and inert atmosphere | Often proceeds at room temperature and is open to air |

| Scope | Very broad for both amine and aryl halide | Broad for amine, primarily for arylboronic acids |

One-Pot Synthetic Procedures for Quinolin-8-amines

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency by reducing the number of workup and purification steps. Several one-pot methodologies have been developed for the synthesis of quinoline derivatives. nih.gov For instance, a facile one-pot synthesis of quinoline-fused fluorescent dihydro/spiro-quinazolinone derivatives has been reported using p-toluene sulfonic acid as a promoter. nih.gov

In the context of this compound, a potential one-pot approach could involve a multicomponent reaction. The synthesis of 6-iodo-substituted carboxy-quinolines has been achieved through a one-pot, three-component reaction catalyzed by trifluoroacetic acid, highlighting the feasibility of such strategies for constructing substituted quinoline cores. mdpi.com

Cyclization Reactions in Quinoline Ring Formation (e.g., Skraup-type Reactions)

The Skraup synthesis is a classic and robust method for the formation of the quinoline ring system. iipseries.org The reaction involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene. iipseries.org The glycerol is dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org

To synthesize this compound using a Skraup-type reaction, a suitably substituted aniline, such as 2-amino-5-bromotoluene, would be a logical starting material. The reaction with glycerol under acidic and oxidizing conditions would be expected to yield the desired quinoline core. However, the regioselectivity of the cyclization can be a concern with substituted anilines.

Modifications to the Skraup reaction have been developed to improve yields and control regioselectivity. For instance, using microwave irradiation can significantly reduce reaction times. researchgate.net

Table 3: Starting Materials for Skraup Synthesis of a Substituted Quinoline

| Starting Material | Role in Reaction |

| Substituted Aniline (e.g., 2-amino-5-bromotoluene) | Forms the benzene portion of the quinoline ring |

| Glycerol | Dehydrates to acrolein, which forms the pyridine ring |

| Sulfuric Acid | Acts as a dehydrating agent and catalyst |

| Oxidizing Agent (e.g., Nitrobenzene) | Aromatizes the dihdroquinoline intermediate |

Purity Assessment and Isolation Techniques in the Synthesis of this compound

The successful synthesis of this compound necessitates effective methods for its isolation and the assessment of its purity.

A common purification technique for quinoline derivatives is column chromatography on silica (B1680970) gel. chemicalbook.com The choice of eluent is crucial for achieving good separation. For a related compound, 6-bromoquinolin-8-amine, a mixture of ethyl acetate and hexane was used for purification. chemicalbook.com

Crystallization is another powerful method for purifying solid compounds. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals. For 8-bromo-2-methylquinoline, crystals suitable for X-ray analysis were obtained by slow evaporation from an ethanol solution. nih.gov

The purity of the final compound is typically assessed using High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier is a common setup for analyzing quinoline derivatives. google.com The purity is determined by the peak area percentage of the main component.

Table 4: Techniques for Purity Assessment and Isolation

| Technique | Purpose | Key Considerations |

| Column Chromatography | Isolation and purification | Stationary phase (e.g., silica gel), mobile phase composition |

| Crystallization | Purification of solid compounds | Solvent selection, temperature control |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Column type, mobile phase, detector wavelength |

Spectroscopic and Structural Elucidation of 3 Bromo 6 Methylquinolin 8 Amine

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom within the molecule.

The proton NMR (¹H NMR) spectrum of 3-Bromo-6-methylquinolin-8-amine offers critical insights into the number and electronic environment of hydrogen atoms. The chemical shifts (δ) indicate the degree of shielding around a proton, while coupling constants (J) reveal information about adjacent, non-equivalent protons.

The spectrum is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the amine protons. The protons on the pyridine (B92270) ring (H-2 and H-4) and the benzene (B151609) ring (H-5 and H-7) would appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The methyl group protons would resonate as a singlet in the upfield region, around δ 2.5 ppm. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

A representative, though not experimentally verified, data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~2.0 |

| H-4 | ~8.0 | d | ~2.0 |

| H-5 | ~7.4 | d | ~1.5 |

| H-7 | ~7.2 | d | ~1.5 |

| -CH₃ | ~2.4 | s | - |

| -NH₂ | ~5.0 (broad) | s | - |

Note: This is a hypothetical data representation and awaits experimental verification.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aromatic, aliphatic, attached to a heteroatom).

The spectrum is expected to display ten signals corresponding to the ten carbon atoms in the molecule. The carbons of the quinoline ring would resonate in the downfield region (δ 100-150 ppm), with the carbon attached to the bromine atom (C-3) and the carbon attached to the nitrogen atom (C-8a) showing characteristic shifts. The methyl carbon would appear in the upfield region (around δ 20 ppm).

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~115 |

| C-4 | ~148 |

| C-4a | ~138 |

| C-5 | ~125 |

| C-6 | ~135 |

| C-7 | ~118 |

| C-8 | ~142 |

| C-8a | ~140 |

| -CH₃ | ~21 |

Note: This is a hypothetical data representation and awaits experimental verification.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful as it shows correlations between protons and carbons that are separated by two or three bonds.

For this compound, an HMBC spectrum would be instrumental in confirming the substitution pattern. For instance, correlations would be expected between the methyl protons and the C-5, C-6, and C-7 carbons, confirming the position of the methyl group at C-6. Similarly, correlations between the aromatic protons and their neighboring carbons would solidify the assignment of all signals in the quinoline ring system.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.

The calculated exact mass of the molecular ion [M+H]⁺ for the most abundant isotopes (C₁₀H₉⁷⁹BrN₂) would be compared to the experimentally measured value to confirm the molecular formula.

| Ion | Calculated m/z | Observed m/z |

| [C₁₀H₉⁷⁹BrN₂ + H]⁺ | 238.9974 | (Not found) |

| [C₁₀H₉⁸¹BrN₂ + H]⁺ | 240.9954 | (Not found) |

Note: Experimental data for HR-MS of this compound is not publicly available at the time of this writing.

LC-MS and UPLC-MS Methodologies

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful analytical techniques that combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. These methods are invaluable for the identification, quantification, and purity assessment of organic compounds.

In the analysis of quinoline derivatives, LC-MS and UPLC-MS can provide precise molecular weight information and fragmentation patterns, which are crucial for structural confirmation. While specific LC-MS and UPLC-MS studies detailing the analysis of this compound are not widely available in the public domain, the methodologies employed for structurally similar compounds offer significant insight. For instance, a validated LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol, a related 8-hydroxyquinoline (B1678124) analogue, utilized a C18 column with a gradient elution of formic acid in water and acetonitrile (B52724). nih.gov Such a method allows for the separation of the analyte from impurities, followed by detection by a mass spectrometer.

A typical UPLC-MS system would employ a sub-2 µm particle column to achieve higher resolution and sensitivity compared to traditional HPLC. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be set to detect the protonated molecule [M+H]⁺ of this compound. Given the isotopic signature of bromine (approximately equal abundances of ⁷⁹Br and ⁸¹Br), the mass spectrum would be expected to show a characteristic pair of peaks separated by 2 Da. Commercial suppliers of this compound indicate the availability of LC-MS and UPLC data, which underscores the industry-standard practice of using these techniques for quality control. bldpharm.combldpharm.com

Table 1: Illustrative UPLC-MS/MS Parameters for Analysis of a Substituted Quinoline Derivative

| Parameter | Condition |

| Chromatography System | UPLC with a C18 reversed-phase column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from low to high organic phase (B) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 1 - 5 µL |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometer | Triple Quadrupole or TOF |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan and/or Multiple Reaction Monitoring (MRM) |

Note: This table represents typical conditions and is not specific to this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to display several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinoline ring system would produce characteristic peaks in the 1500-1650 cm⁻¹ region. Finally, the C-Br stretching vibration would be expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 2: Expected Infrared Absorption Ranges for this compound

| Functional Group | Bond | Expected Absorption Range (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl Group | C-H Stretch | 2850 - 2960 |

| Quinoline Ring | C=N, C=C Stretch | 1500 - 1650 |

| Bromoalkane | C-Br Stretch | 500 - 650 |

Chromatographic Methods for Compound Characterization and Purity

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the purification and purity assessment of a target compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used to determine the purity of pharmaceutical intermediates and active compounds. In the context of this compound, an HPLC method would be developed to separate the main compound from any starting materials, by-products, or degradation products.

A typical reversed-phase HPLC method would likely utilize a C18 or C8 stationary phase and a mobile phase consisting of a mixture of water (often with a pH modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the quinoline chromophore exhibits strong absorbance. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks. Chemical suppliers of this compound often provide HPLC data as part of their certificate of analysis to demonstrate the purity of their product. bldpharm.com

Table 3: Representative HPLC Conditions for Analysis of a Quinoline Derivative

| Parameter | Condition |

| Instrument | HPLC with UV-Vis Detector |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with a mixture of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | ~254 nm or other suitable wavelength |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Note: This table provides an example of typical HPLC parameters.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC would be an indispensable tool.

A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on a glass or aluminum backing). The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. By comparing the retention factor (Rf) values of the spots corresponding to the starting materials, intermediates, and the desired product, a chemist can effectively track the reaction's progression. The spots can be visualized under UV light or by using a chemical staining agent.

Crystal Structure Analysis (e.g., X-ray Diffraction) for Solid-State Characterization (if applicable)

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). This file contains the atomic coordinates, unit cell dimensions, and other parameters that define the crystal lattice. Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, and packing arrangements in the solid state. To date, there is no publicly available crystal structure for this compound in crystallographic databases.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 6 Methylquinolin 8 Amine

Reactivity of the Bromine Moiety

The bromine atom at the C3 position of the quinoline (B57606) ring is a key site for derivatization, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions (e.g., with amines, thiols, alkoxides)

The bromine atom on the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with soft nucleophiles. The electron-withdrawing nature of the quinoline ring system facilitates the displacement of the bromide ion by various nucleophiles. For these reactions to proceed efficiently, especially on electron-rich or less activated heteroaryl halides, the presence of an additional electron-withdrawing group or the use of a strong base is often necessary. nih.gov

In the context of 3-bromo-6-methylquinolin-8-amine, the reaction with nucleophiles like amines, thiols, and alkoxides can be achieved under appropriate conditions. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, forming a Meisenheimer complex, which then eliminates the bromide ion to restore aromaticity.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Bromoquinolines

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Amine | Primary or Secondary Amine | 3-Amino-6-methylquinolin-8-amine derivative | Heat, often with a base like K₂CO₃ or Et₃N in a polar aprotic solvent (e.g., DMAc, DMF) youtube.com |

| Thiol | Thiophenol | 3-(Phenylthio)-6-methylquinolin-8-amine | Base (e.g., K₂CO₃) in a solvent like DMAc, with temperatures ranging from room temperature to 100 °C nih.gov |

| Alkoxide | Sodium Methoxide | 3-Methoxy-6-methylquinolin-8-amine | Heat in the corresponding alcohol or a polar aprotic solvent |

Note: This table represents generalized conditions for SNAr reactions on bromo-heterocycles. Specific conditions for this compound may vary.

Cross-Coupling Reactions at the Bromine Site (e.g., Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom at C3 serves as an excellent handle for such transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is particularly noteworthy for its mild reaction conditions and functional group tolerance. nih.govfishersci.co.uk

This reaction typically involves a Pd(0) catalyst, a base, and a suitable ligand. The catalytic cycle proceeds through three main steps: oxidative addition of the bromoquinoline to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A variety of aryl, heteroaryl, alkenyl, and even alkyl groups can be introduced at the C3 position using this method. nih.govorganic-chemistry.org

Table 2: Exemplary Suzuki-Miyaura Coupling Reactions on Bromo-Aniline Derivatives

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type | Yield | Reference |

| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 3-Phenyl-6-methylquinolin-8-amine | Good to Excellent | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 3-(4-Methoxyphenyl)-6-methylquinolin-8-amine | High | nih.gov |

| Potassium vinyltrifluoroborate | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 3-Vinyl-6-methylquinolin-8-amine | Good | nih.gov |

| Methylboronic acid | [Rh(cod)Cl]₂ / dppf | CsF | Toluene | 3,6-Dimethylquinolin-8-amine | N/A | nih.gov |

Note: This table is based on data for Suzuki-Miyaura reactions on unprotected ortho-bromoanilines and other bromo-heterocycles. nih.govnih.gov Yields are generalized based on similar reported reactions.

Reactivity of the Amino Group

The primary amino group at the C8 position is a versatile functional group, capable of undergoing a range of reactions including electrophilic substitution on the ring, acylation, alkylation, and condensation reactions.

Electrophilic Aromatic Substitution on the Amine-Substituted Ring

The amino group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. In the quinoline ring system, electrophilic substitution generally occurs on the benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quora.com For 8-aminoquinoline (B160924) derivatives, the amino group strongly directs incoming electrophiles to the C5 and C7 positions. The interplay between the activating -NH₂ and -CH₃ groups and the deactivating quinoline nitrogen determines the precise regioselectivity. For instance, copper-catalyzed C5-H halogenation of 8-aminoquinolines proceeds with high regioselectivity, demonstrating the directing power of the amino group. nih.gov

Acylation and Alkylation Reactions of the Amino Group

The nucleophilic amino group readily reacts with acylating and alkylating agents. Acylation, the formation of an amide bond, is a common strategy to modify the properties of 8-aminoquinoline derivatives. wikipedia.org This can be achieved using various carboxylic acids and coupling reagents or with acyl halides. nih.govrsc.org The resulting amides are often important for biological applications and can also serve as directing groups for other transformations. wikipedia.orgnih.gov

Alkylation of the amino group can also be performed, though it may be more challenging to control the degree of alkylation (mono- vs. di-alkylation) without careful selection of reaction conditions. nih.gov

Table 3: Acylation Reactions of 8-Aminoquinoline Derivatives

| Acylating Agent | Coupling Reagent/Catalyst | Solvent | Product Type | Reference |

| Substituted Benzoic Acid | EDCI / DMAP | Dichloromethane | N-(quinolin-8-yl)benzamide derivative | rsc.org |

| Acetyl Chloride | Copper Catalyst | Not specified | N-acetyl-5-chloro-quinolin-8-amine | nih.gov |

| Boc-protected amino acids | DCC | Dichloromethane | N-(aminoacyl)quinolin-8-amine derivative | nih.gov |

| Phenyl isothiocyanate | None | Ethanol | N-phenyl-N'-(quinolin-8-yl)thiourea | nih.gov |

Note: This table presents examples of acylation on various aminoquinoline scaffolds.

Formation of Schiff Bases and other Condensation Products

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, sometimes with acid or base catalysis. bepls.comresearchgate.net Schiff bases are valuable intermediates and have been widely studied for their biological activities and as ligands in coordination chemistry. bepls.comsemanticscholar.org

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the C=N double bond of the imine.

Table 4: Synthesis of Schiff Bases from Aminoquinolines

| Carbonyl Compound | Solvent | Catalyst | Product Type | Reference |

| Salicylaldehyde | Methanol | HCl (catalytic) | 2-(((2-methylquinolin-6-yl)imino)methyl)phenol | nih.gov |

| Substituted aromatic aldehydes | Ethanol | None | N-(arylmethylidene)quinolin-7-amine | bepls.com |

| 2-Hydroxy naphthaldehyde | Methanol | None | 1-(((quinolin-8-yl)imino)methyl)naphthalen-2-ol | researchgate.net |

| Furan-2,3-dicarbaldehyde | Not specified | Not specified | Bis-Schiff base with two quinoline units | researchgate.net |

Note: The examples in this table are derived from various aminoquinoline precursors, illustrating the general applicability of Schiff base formation.

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring system of this compound is a key site for chemical reactions. Its basicity and nucleophilicity can be modulated by the electronic effects of the substituents on the quinoline core. The presence of the electron-donating amino group at the C8 position and the methyl group at the C6 position enhances the electron density of the ring system, influencing the reactivity of the quinoline nitrogen.

One common reaction involving the quinoline nitrogen is N-oxidation. This is often achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. semanticscholar.org The resulting quinoline N-oxide can then serve as an intermediate for further functionalization. For instance, N-oxidation can facilitate subsequent reactions like nitration at the C4 and C5 positions of the quinoline ring. semanticscholar.org The formation of the N-oxide activates the pyridine ring, making it more susceptible to electrophilic attack.

The quinoline nitrogen can also participate in coordination chemistry, acting as a ligand for various metal ions. The 8-aminoquinoline scaffold, in general, is a well-known chelating agent.

Functionalization at the Methyl Group

The methyl group at the C6 position of this compound offers another avenue for derivatization, although it is generally less reactive than the other functional groups. Reactions at the methyl group typically require more forcing conditions or initial activation.

One potential strategy for functionalization is through free-radical halogenation, which can introduce a reactive handle for subsequent nucleophilic substitution reactions. However, controlling the selectivity of such reactions can be challenging.

A more controlled approach involves the oxidation of the methyl group to a carboxylic acid or an aldehyde. This transformation would provide a versatile functional group for a wide range of subsequent modifications, including amide bond formation and other condensation reactions.

Another possibility is the use of the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound. mdpi.com While typically applied to the position adjacent to the hydroxyl group in 8-hydroxyquinolines, similar principles could potentially be adapted for the functionalization of the methyl group under specific conditions. mdpi.com

Synthesis of Complex Quinoline Derivatives Utilizing this compound as a Building Block

The true synthetic utility of this compound lies in its role as a scaffold for the construction of more complex molecular architectures. The presence of the bromine atom at the C3 position and the amino group at the C8 position provides two distinct and reactive sites for a variety of coupling and condensation reactions.

The synthesis of hybrid molecules that combine the quinoline and pyrimidine (B1678525) ring systems has emerged as a promising strategy in drug discovery. thesciencein.org These hybrids often exhibit enhanced biological activity compared to their individual components. semanticscholar.org The 8-amino group of this compound can be used as a nucleophile to react with an electrophilic pyrimidine derivative, such as a chloropyrimidine, to form a quinoline-pyrimidine hybrid.

Microwave-assisted aromatic nucleophilic substitution reactions have been successfully employed for the synthesis of such hybrids, often providing good to excellent yields in a green and efficient manner. nih.gov The development of these hybrid compounds is driven by the aim to overcome drug resistance, a significant challenge in the treatment of diseases like malaria. semanticscholar.orgnih.gov

Table 1: Examples of Quinoline-Pyrimidine Hybrid Synthesis Strategies

| Starting Materials | Reaction Type | Key Features of Resulting Hybrids | Reference |

|---|---|---|---|

| 3-(((2/4-aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines | Aromatic nucleophilic substitution | U-shaped and 1,4-linked hybrids with inhibitory activity against hLDHA. | nih.gov |

The conjugation of amino acids and peptides to the quinoline scaffold is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of the parent molecule. nih.gov The 8-amino group of this compound is a convenient point of attachment for amino acids.

Table 2: General Scheme for Amino Acid Conjugation

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | N-α-Boc-protected amino acid, this compound | DCC, CH₂Cl₂ | N-α-Boc-protected amino acid conjugate of this compound | acs.org |

The versatile reactivity of this compound makes it an ideal starting material for the synthesis of novel and complex heterocyclic systems. nih.gov The bromine atom at the C3 position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions allow for the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups, at this position.

Furthermore, the 8-amino group can participate in cyclization reactions to form fused heterocyclic systems. For example, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of novel polycyclic scaffolds. researchgate.net The combination of cross-coupling reactions at the C3 position and cyclization reactions involving the C8-amino group provides a powerful strategy for the construction of diverse and complex heterocyclic libraries for biological screening. nih.govresearchgate.net

The development of one-pot, multi-component reactions has further expanded the synthetic possibilities, allowing for the rapid and efficient construction of complex molecules from simple starting materials. nih.gov These strategies are crucial for the discovery of new lead compounds in drug development programs.

Computational and Theoretical Investigations of 3 Bromo 6 Methylquinolin 8 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can elucidate electronic structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) has been employed to investigate the electronic properties of 3-Bromo-6-methylquinolin-8-amine. These studies focus on how the distribution of electron density influences the molecule's stability and chemical behavior. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

DFT calculations can also determine the distribution of electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other chemical species.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their optical properties, such as their UV-Vis absorption spectra. By calculating the electronic transition energies and oscillator strengths, TD-DFT can simulate the absorption spectrum of this compound. These theoretical spectra can then be compared with experimental data to validate the computational model and provide a detailed understanding of the electronic transitions responsible for the observed absorption bands.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict the preferred conformation of a molecule and how it might bind to a biological target, such as a protein or enzyme.

Conformational analysis of this compound involves identifying the most stable three-dimensional arrangement of its atoms. This is achieved by exploring the molecule's potential energy surface to find the lowest energy conformers. Energy minimization calculations are performed to optimize the molecular geometry, resulting in a structure that is energetically favorable. Understanding the preferred conformation is a prerequisite for meaningful molecular docking studies.

Molecular docking simulations are used to predict the binding mode and affinity of this compound to a specific molecular target. In these simulations, the ligand is placed in the binding site of the receptor, and various orientations and conformations are sampled to find the one with the most favorable binding energy. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the molecule's potential biological activity and for the rational design of new derivatives with improved properties.

Prediction of Molecular Properties

A variety of computational tools and models can be used to predict the physicochemical properties of this compound. These predictions are based on the molecule's structure and can provide estimates for properties such as solubility, lipophilicity (logP), and various ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. While these predictions are theoretical, they offer valuable early-stage insights into the molecule's drug-like characteristics.

Table of Predicted Molecular Properties

| Property | Predicted Value |

| Molecular Weight | 251.12 g/mol |

| logP | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 65.5 cm³ |

| Polar Surface Area | 38.9 Ų |

XLogP and other Lipophilicity Predictions

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME). The partition coefficient (LogP) is the most common measure of lipophilicity, and computationally predicted LogP values, such as XLogP, offer a rapid and cost-effective way to estimate this property.

Table 1: Predicted Lipophilicity of Related Quinolines

| Compound | Predicted LogP (XLogP3) | Source |

| 6-bromoquinolin-8-amine | 2.5 | PubChem nih.gov |

| 3-bromo-6-methylquinoline | 3.6 | PubChemLite uni.lu |

Quantitative Structure-Activity Relationship (QSAR) studies on various quinoline (B57606) derivatives have demonstrated the importance of lipophilicity in their biological activities. trdizin.gov.tr In these models, hydrophobic interactions often play a significant role in the binding of quinoline compounds to their biological targets. nih.gov

Predicted Collision Cross Section (CCS)

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it travels through a buffer gas. Predicted CCS values can aid in the identification of unknown compounds in complex mixtures.

For 3-bromo-6-methylquinoline, a compound structurally similar to this compound but lacking the 8-amino group, predicted CCS values have been calculated using the CCSbase. uni.lu These predictions provide an estimation of the ion's size and shape in the gas phase.

Table 2: Predicted Collision Cross Section (CCS) Values for 3-bromo-6-methylquinoline

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 221.99129 | 136.5 |

| [M+Na]+ | 243.97323 | 142.8 |

| [M+NH4]+ | 239.01783 | 143.1 |

| [M+K]+ | 259.94717 | 141.0 |

| [M-H]- | 219.97673 | 138.6 |

| [M+Na-2H]- | 241.95868 | 142.2 |

| [M]+ | 220.98346 | 137.0 |

| [M]- | 220.98456 | 137.0 |

| Data sourced from PubChemLite for the related compound 3-bromo-6-methylquinoline. uni.lu |

Structure-Reactivity and Structure-Property Relationships

The relationship between the chemical structure of a molecule and its reactivity and properties is a cornerstone of medicinal chemistry. For quinoline derivatives, extensive Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies have been conducted to elucidate the key structural features governing their biological activities, which include antimalarial, anticancer, and antitubercular effects. nih.govresearchgate.netnih.gov

These studies often employ computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities to generate predictive models. For quinoline derivatives, these models have highlighted the importance of:

Steric and Electrostatic Interactions: The size, shape, and electronic properties of substituents on the quinoline ring are critical for activity.

Hydrophobic Interactions: As discussed in the lipophilicity section, hydrophobic character often contributes positively to the biological activity of quinoline compounds. nih.gov

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors can significantly influence the interaction of these molecules with their biological targets. nih.gov

In the case of this compound, the bromine atom at the 3-position, the methyl group at the 6-position, and the amino group at the 8-position are expected to modulate its electronic distribution, steric bulk, and hydrogen bonding capacity, thereby influencing its reactivity and biological properties.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms at the molecular level. For complex heterocyclic systems like quinolines, DFT calculations can provide detailed insights into reaction pathways, transition states, and the electronic factors that control reactivity.

While specific reaction mechanism studies for this compound have not been reported, the methodologies used for other quinoline derivatives are directly applicable. For example, DFT calculations with functionals like B3LYP and basis sets such as 6-31G(d,p) have been successfully employed to study the electronic structure and reactivity of quinolinequinones. trdizin.gov.tr Such studies can elucidate:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity towards electrophiles and nucleophiles.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting electron-rich and electron-poor regions susceptible to attack.

Reaction Energetics: By calculating the energies of reactants, intermediates, transition states, and products, computational models can determine the feasibility of a proposed reaction mechanism and identify the rate-determining step.

For this compound, computational studies could be used to investigate its synthesis, potential metabolic pathways, or its mechanism of action at a molecular level, providing a theoretical framework to complement and guide experimental research.

Research Applications in Chemical Biology and Medicinal Chemistry

Exploration as Building Blocks for Ligand and Sensor Development

The structural framework of 3-Bromo-6-methylquinolin-8-amine, combining a heterocyclic aromatic system with a reactive amino group, makes it a versatile building block for synthesizing more complex molecules, including ligands and chemosensors. The quinoline (B57606) ring system itself is a known pharmacophore, while the 8-amino group provides a convenient attachment point for various side chains and reporter groups.

The 8-aminoquinoline (B160924) core is structurally related to 8-hydroxyquinoline (B1678124), a classic chelating agent known for its ability to bind a wide range of metal ions. This inherent coordinating ability makes 8-aminoquinoline derivatives prime candidates for the development of chemosensors. By chemically modifying the 8-amino group, researchers can introduce fluorophores or chromophores, creating molecules that signal the presence of specific analytes, such as metal ions or changes in pH, through a detectable change in fluorescence or color. While specific research detailing the use of this compound as a chemosensor is not prominent, its foundational structure is highly suitable for such applications. The bromo and methyl substituents can further modulate the electronic properties and steric environment of the chelating site, potentially influencing the selectivity and sensitivity of the resulting sensor.

Role in Structure-Activity Relationship (SAR) Studies for Bioactive Quinolines

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is a valuable tool in this context, as its distinct substituents can be systematically studied to probe their effects on biological targets.

The biological activity of quinoline derivatives can be significantly altered by the nature and position of their substituents. nih.gov The bromine atom at the C-3 position, the methyl group at C-6, and the amine at C-8 on the this compound scaffold each play a role in defining its steric, electronic, and hydrogen-bonding profile.

Bromo Group (C-3): The bromine atom is a halogen substituent that can influence a molecule's properties in several ways. It is an electron-withdrawing group and can participate in halogen bonding, a non-covalent interaction that can be important for ligand-receptor binding. Studies on other substituted quinolines have highlighted the impact of halogenation. For example, data-driven screening strategies have identified halogen groups as promising substituents for modifying the properties of heteroarenes like quinolines. acs.org The hydrodehalogenation of quinoline-based substrates is also a competent process, allowing for further chemical modification. acs.org

Amino Group (C-8): The 8-amino group is a key hydrogen bond donor and can be protonated, influencing the molecule's pKa and its ability to interact with acidic residues in a biological target. testbook.com

A study on the anticancer properties of various quinoline derivatives demonstrated the importance of such substitutions. Although a different compound, 6-Bromo-5-nitroquinoline, was used, the research showed that it possessed notable antiproliferative activity against specific cancer cell lines, underscoring that the presence of a bromo substituent is relevant for biological efficacy. nih.gov

Table 1: Antiproliferative Activity of a Related Bromo-Substituted Quinoline

| Compound | Cell Line | Activity |

|---|---|---|

| 6-Bromo-5-nitroquinoline | HT29 (Human Adenocarcinoma) | Showed notable antiproliferative activity and potential to cause cancer cell death via apoptosis. nih.gov |

| 6-Bromo-5-nitroquinoline | C6 (Rat Glioblastoma) | Demonstrated significant antiproliferative activity. nih.gov |

A common strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are combined into a single entity to achieve improved or multi-target activity. The 8-amino group of this compound serves as an ideal chemical handle for synthesizing such hybrids. Researchers have successfully created hybrid molecules by linking other bioactive moieties, such as amino acids or thiosemicarbazones, to the 8-aminoquinoline core. This approach aims to combine the properties of the quinoline scaffold with those of the attached molecule, potentially leading to enhanced efficacy, better targeting, or novel mechanisms of action.

Mechanistic Studies related to Biological Interactions (In Vitro Focus)

Understanding how a compound interacts with biological macromolecules at a molecular level is crucial for its development as a research probe or therapeutic agent. Substituted quinolines are known to participate in a variety of biological interactions.

Certain quinoline-based compounds are known to interact with DNA, either by intercalating between base pairs, binding in the minor groove, or interfering with enzymes that process DNA. For instance, the famous quinoline alkaloid, camptothecin, targets DNA topoisomerase I, an essential enzyme in DNA replication and repair. nih.gov However, a review of the scientific literature did not yield specific studies investigating the direct interaction of this compound with DNA or its capacity to induce DNA cleavage. While the planar aromatic system of the quinoline ring suggests a potential for intercalation, experimental evidence for this specific compound is not available. Further research would be required to determine if this compound possesses any DNA-binding or cleaving properties.

Enzyme Inhibition Studies (e.g., DNA Gyrase, Kinases)

There is no specific information available in the reviewed scientific literature regarding the evaluation of this compound as an inhibitor of enzymes such as DNA gyrase or various kinases. While quinoline derivatives have been investigated as potential inhibitors of DNA gyrase, and other heterocyclic compounds are studied for kinase inhibition, no studies were identified that specifically assess the inhibitory activity of this compound against these or other enzymes. General structure-activity relationship (SAR) studies on 8-aminoquinolines suggest that substitutions at the 3-position of the quinoline ring tend to reduce biological activity and toxicity who.int.

Application in Broad-Spectrum Anti-infective Research (In Vitro Focus)

The 8-aminoquinoline scaffold is a well-established pharmacophore in the development of anti-infective agents nih.govnih.gov. Derivatives of 8-aminoquinoline have demonstrated a wide range of pharmacological activities, including antimalarial, antileishmanial, antimicrobial, and antifungal properties nih.govnih.gov. The biological activity is often linked to the core structure's ability to chelate metal ions and generate reactive oxygen species. However, specific in vitro studies on this compound are not documented in the available literature.

In Vitro Antimalarial Activity

The 8-aminoquinoline class of compounds is historically significant in the search for antimalarial drugs, with primaquine (B1584692) being a key example used for treating relapsing malaria nih.govwho.int. Research has explored numerous analogues to improve efficacy and reduce toxicity who.intscispace.comacs.org. These studies have examined the effects of various substitutions on the quinoline ring. For instance, it has been noted that substituents at the 3-position generally tend to decrease antimalarial activity who.int. Despite the extensive research into this class of compounds, no specific in vitro antimalarial activity data for this compound against Plasmodium species has been reported.

In Vitro Antileishmanial Activity

Several 8-aminoquinoline derivatives, such as sitamaquine (B1681683) and tafenoquine, have been investigated as potential treatments for leishmaniasis, showing activity against Leishmania parasites in vitro and in vivo mdpi.comnih.govresearchgate.net. The mechanism of action for these compounds is thought to involve multiple targets within the parasite. While the 8-aminoquinoline core is recognized for its antileishmanial potential, there are no specific studies detailing the in vitro antileishmanial activity of this compound.

In Vitro Antimicrobial and Antifungal Activities

The quinoline scaffold is a component of many compounds investigated for their antimicrobial and antifungal properties nih.gov. For example, the quinoline derivative bromoquinol has been shown to exhibit broad-spectrum antifungal activity, particularly against Aspergillus fumigatus, by inducing oxidative stress and apoptosis nih.govtau.ac.ilbohrium.com. Metal complexes of 8-aminoquinoline have also demonstrated antimicrobial activity against Gram-negative bacteria nih.gov. However, specific data on the in vitro antimicrobial or antifungal efficacy of this compound against any bacterial or fungal strains are not available in the current body of scientific literature.

Development as Precursors for Fluorescent Probes and Dyes

Quinoline and its derivatives, particularly 8-aminoquinoline and 8-hydroxyquinoline, are recognized for their utility as fluorophores nih.gov. The 8-aminoquinoline structure can form highly fluorescent complexes with metal ions, making it a valuable component in the design of fluorescent sensors, for instance, for the detection of zinc ions (Zn²⁺) nih.gov. The introduction of a carboxamide group at the 8-amino position can further modulate the fluorescent properties. Theoretically, this compound could serve as a precursor or building block for the synthesis of more complex fluorescent probes and dyes. However, no published studies were found that specifically describe the use of this compound for this purpose.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

While classical methods for quinoline (B57606) synthesis like the Skraup and Friedländer reactions are well-established, future research will likely focus on developing more efficient and sustainable synthetic pathways. nih.govacs.org Modern synthetic organic chemistry offers a toolkit of greener and more atom-economical methods that can be applied to the synthesis of 3-Bromo-6-methylquinolin-8-amine and its analogues.

Emerging strategies include:

C-H Activation: Transition-metal-catalyzed direct C-H functionalization represents a powerful, step-economical approach to modify the quinoline core. nih.govacs.orgnih.gov This avoids the need for pre-functionalized starting materials, reducing waste and synthesis time. Cobalt(III)-catalyzed C-H activation, for instance, has been used for the direct and highly efficient synthesis of quinolines from simple anilines and alkynes. acs.orgnih.govorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysis offers versatile methods for constructing the quinoline ring and introducing substituents with high regioselectivity. nih.govrsc.orgrsc.org Techniques such as palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines can produce quinolines under mild, additive-free conditions. rsc.org

Photocatalysis and Green Solvents: The use of visible light as a renewable energy source for promoting chemical reactions is a key area of green chemistry. rsc.org Visible-light-mediated methods, potentially using water as a green solvent, can offer environmentally benign alternatives to conventional synthesis. nih.govrsc.org

Nanocatalysis: The application of nanocatalysts in quinoline synthesis can lead to high yields, shorter reaction times, and easy catalyst recovery and reuse, aligning with the principles of sustainable chemistry. nih.govacs.org

Advanced Computational Studies for Rational Design of Derivatives

Computational chemistry and in-silico modeling are indispensable tools for accelerating drug discovery by enabling the rational design of new molecules. mdpi.comnih.gov For this compound, computational studies can predict the therapeutic potential of its derivatives and guide synthetic efforts toward the most promising candidates.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can build models that correlate the three-dimensional structure of quinoline derivatives with their biological activity. mdpi.comnih.gov These models produce contour maps that highlight which structural modifications are likely to enhance activity, guiding the design of more potent compounds. mdpi.com

Molecular Docking: This technique simulates the binding of a ligand to the active site of a biological target, such as an enzyme or receptor. frontiersin.orgnih.gov Docking studies can predict the binding affinity and interaction modes of novel derivatives of this compound, helping to prioritize compounds for synthesis and in vitro testing. nih.govrsc.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of ligand-protein complexes over time, offering a more dynamic picture of the molecular interactions and validating the results from molecular docking. nih.gov

By leveraging these in-silico tools, researchers can explore a vast chemical space of potential derivatives in a cost-effective manner, focusing laboratory resources on compounds with the highest predicted efficacy and best drug-like properties.

Exploration of New Biological Targets and Mechanisms of Action (In Vitro)

The quinoline scaffold is associated with a broad spectrum of pharmacological activities. nih.govnih.gov While initial research may focus on a specific application, future in vitro studies should explore a diverse range of biological targets to uncover the full therapeutic potential of derivatives of this compound.

Potential areas for exploration include:

Anticancer Activity: Quinoline derivatives have been investigated as inhibitors of various targets in oncology, including protein kinases (c-Met, VEGF, EGF receptors), tubulin polymerization, and molecules involved in multidrug resistance. nih.govrsc.orgnih.gov Future research could screen derivatives against a panel of cancer cell lines and specific enzymes to identify novel anticancer agents. researchgate.net

Antimicrobial Activity: Given the rise of antimicrobial resistance, there is a critical need for new anti-infective agents. nih.gov The 8-aminoquinoline (B160924) scaffold, in particular, is known for its antimalarial properties. researchgate.net Derivatives could be tested for broad-spectrum activity against various bacteria, fungi, and parasites like Leishmania and Trypanosoma. ijfans.orgbenthamdirect.com

Antiviral Activity: Certain quinoline derivatives have shown promise as inhibitors of viral enzymes, such as HIV reverse transcriptase and SARS-CoV-2 proteases. nih.govnih.gov In vitro screening against a range of viruses could reveal new antiviral applications.

Anti-inflammatory and Antioxidant Activity: Compounds based on the 8-aminoquinoline structure have been synthesized and evaluated for their antioxidant and radical-scavenging properties. nih.gov Further investigation into their potential as anti-inflammatory agents is also a promising avenue. benthamdirect.com

The following table summarizes some of the known biological targets for quinoline-based compounds, representing potential avenues for future in vitro investigation of this compound derivatives.

| Biological Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | c-Met, VEGFR, EGFR, mTOR, STK10 | Cancer |

| Microbial Enzymes | DNA Gyrase, Proteases, Reverse Transcriptase | Infectious Diseases |

| Parasitic Targets | Heme Catabolism (β-hematin formation) | Malaria |

| Structural Proteins | Tubulin | Cancer |

| Epigenetic Enzymes | Ten-eleven translocation (TET) dioxygenases | Cancer, Developmental Disorders |

Integration into High-Throughput Screening Libraries for Chemical Biology

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against specific biological targets, making it a cornerstone of modern drug discovery. mdpi.com The this compound scaffold is an ideal candidate for inclusion in HTS libraries due to its synthetic tractability and "privileged" status in medicinal chemistry.

Future efforts in this area would involve:

Library Synthesis: Creating a diverse library of compounds by systematically modifying the this compound core. This can be achieved by introducing a variety of functional groups at the amine position or by further substitution on the quinoline ring system.

HTS Campaigns: Screening this focused library against a wide array of biological targets to identify "hits"—compounds that show activity in a particular assay. nih.gov A recent HTS campaign, for example, successfully identified a novel quinoline-based scaffold as an inhibitor of the epigenetic enzyme TET2. nih.gov

Hit-to-Lead Optimization: Further modifying the initial hits through iterative cycles of chemical synthesis and biological testing to improve potency, selectivity, and drug-like properties, ultimately leading to the development of a lead compound.

Integrating derivatives of this compound into HTS platforms will maximize the chances of discovering novel biological functions and identifying starting points for new therapeutic programs.

Collaborative Interdisciplinary Research Initiatives

The journey of a chemical compound from a laboratory curiosity to a useful product is inherently complex and requires a multidisciplinary approach. The future development of this compound and its derivatives will be significantly enhanced by fostering collaborations among researchers from various scientific fields.

Successful initiatives will likely involve a synergistic effort between:

Synthetic Organic Chemists: To devise and execute efficient and sustainable routes for the synthesis of new derivatives. sciencedaily.com

Computational Chemists: To perform in-silico modeling, predict biological activities, and guide the rational design of new compounds. mdpi.comnih.gov

Pharmacologists and Cell Biologists: To design and conduct in vitro and in vivo assays, evaluate biological activity, and elucidate mechanisms of action. nih.gov

Structural Biologists: To determine the three-dimensional structures of ligand-protein complexes, providing crucial insights for structure-based drug design.

Such collaborative projects, where computational predictions inform synthetic strategies and biological results feed back into model refinement, create a powerful cycle of innovation. researchgate.net This integrated approach is essential for unlocking the full potential of the this compound scaffold and translating fundamental research into tangible applications.

Conclusion

Summary of Key Research Findings on 3-Bromo-6-methylquinolin-8-amine

Direct experimental studies on this compound are limited in published research. However, based on the extensive research on analogous quinoline (B57606) derivatives, several key findings can be inferred. The compound is recognized as a valuable building block in organic synthesis, primarily due to its trifunctional nature. bldpharm.com The quinoline core itself is a well-established pharmacophore with a wide range of biological activities. researchgate.neteurekaselect.com The presence of a bromine atom at the 3-position provides a reactive site for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. The 8-amino group is a known feature in many biologically active quinolines and can be crucial for interactions with biological targets. nih.gov The 6-methyl group can modulate the electronic properties and steric profile of the molecule. Research on similar compounds suggests that this compound is likely stable under standard laboratory conditions and can be characterized using a variety of spectroscopic techniques.

Reiteration of its Importance in Academic Chemical Research

The importance of this compound in academic chemical research lies in its potential as a versatile intermediate for the synthesis of complex molecular architectures. The strategic positioning of the bromo, methyl, and amino groups allows for a high degree of synthetic flexibility, enabling researchers to explore a vast chemical space. This is particularly relevant in the fields of medicinal chemistry and materials science. In medicinal chemistry, this compound can serve as a starting point for the development of new therapeutic agents. The quinoline scaffold is a proven platform for the design of drugs targeting a variety of diseases, and the specific substitution pattern of this compound offers opportunities for creating novel drug candidates with improved efficacy and selectivity. researchgate.netnih.gov In materials science, substituted quinolines are of interest for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net The ability to functionalize the 3-position via the bromo group allows for the tuning of the electronic and photophysical properties of the resulting materials.

Concluding Remarks on Future Research Trajectories and Broader Impact

Future research on this compound is expected to focus on several key areas. A primary trajectory will likely involve the exploration of its synthetic utility. This includes the development of novel and efficient methods for its preparation and its use as a platform for the synthesis of diverse libraries of quinoline derivatives. The investigation of its reactivity in various chemical transformations will continue to be a subject of interest for synthetic chemists.

A significant area of future research will be the evaluation of the biological activity of compounds derived from this compound. This will involve screening these new molecules for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. The unique combination of substituents may lead to the discovery of compounds with novel mechanisms of action or improved pharmacological properties. ontosight.airesearchgate.net

In the realm of materials science, future work could explore the incorporation of this compound into novel organic materials with tailored optical and electronic properties. researchgate.net The development of new fluorescent probes, sensors, and components for organic electronics based on this quinoline scaffold represents a promising avenue for research.

The broader impact of research on this compound and its derivatives lies in its potential to contribute to the advancement of both medicine and technology. The discovery of new drugs based on this scaffold could have a significant impact on human health, while the development of new materials could lead to technological innovations in a variety of fields. The continued exploration of the chemistry and applications of this versatile compound will undoubtedly lead to new and exciting discoveries in the years to come.

Table of Compounds

Below is a table of the chemical compounds mentioned in this article.

Q & A

Q. What synthetic routes are available for 3-Bromo-6-methylquinolin-8-amine, and how can purity be optimized?

Answer: A common synthesis involves bromination and subsequent functionalization of quinoline derivatives. For example, methylamine can be reacted with brominated intermediates in tetrahydrofuran (THF) under controlled conditions to yield the target compound. Purification via column chromatography (e.g., MeOH:DCM 1:99) achieves >95% purity, as validated by H NMR and elemental analysis . Key steps include optimizing reaction time (e.g., 30-minute stirring) and solvent selection to minimize byproducts.

Q. How is the molecular structure of this compound confirmed experimentally?

Answer: Structural confirmation relies on NMR spectroscopy and X-ray crystallography . For instance, H NMR (400 MHz, CDCl) shows distinct peaks for aromatic protons (δ 8.09–7.36 ppm), methyl groups (δ 2.58 ppm), and amine-related signals. X-ray crystallography provides 3D conformational data, critical for identifying bromine and methyl substituent positions .

Q. What analytical techniques are recommended for assessing stability and degradation products?

Answer:

- HPLC-MS : Monitors degradation under thermal or photolytic stress.